N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide
Description
N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is a chiral diacetamide compound featuring a central ethane-1,2-diyl backbone with two 4-chlorophenyl substituents in the (1S,2S) configuration. The molecule’s stereochemistry and electron-withdrawing chlorine atoms distinguish it from simpler diacetamide derivatives.
Properties
CAS No. |
820231-52-5 |
|---|---|
Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N-[(1S,2S)-2-acetamido-1,2-bis(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-11(23)21-17(13-3-7-15(19)8-4-13)18(22-12(2)24)14-5-9-16(20)10-6-14/h3-10,17-18H,1-2H3,(H,21,23)(H,22,24)/t17-,18-/m0/s1 |
InChI Key |
HBGZKCVIRQOSGP-ROUUACIJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=C(C=C2)Cl)NC(=O)C |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Reagents and Solvents
The choice of acetylating agent and solvent significantly impacts yield and selectivity:
| Reagent | Solvent | Temperature | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Acetic anhydride | DMF | 0°C to RT | DMAP | ~85% | , |
| Acetyl chloride | THF | RT | None | ~78% | , |
| Mixed anhydrides (e.g., TBTU) | DMF/NMP | 20–25°C | DIPEA | ~90% |
Key Observations :
Catalysts and Bases
Catalysts and bases facilitate nucleophilic attack and deprotonation:
| Catalyst/Base | Role | Example |
|---|---|---|
| DMAP | Accelerates acetylation via nucleophilic catalysis | |
| DIPEA | Scavenges HCl in reactions with acetyl chloride | |
| Pyridine | Acts as a base and catalyst in anhydride reactions |
Stepwise Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution :
- Deprotonation : The amine attacks the electrophilic carbonyl carbon of acetic anhydride.
- Acyl Transfer : A tetrahedral intermediate forms, followed by expulsion of acetate.
- Neutralization : Bases (e.g., DIPEA) remove HCl, driving the reaction to completion.
Purification and Characterization
Common Purification Methods
| Method | Application | Advantages |
|---|---|---|
| Recrystallization | Removal of polar impurities | High purity, simplicity |
| Column Chromatography | Separation of diastereomers or byproducts | Precision, scalability |
| HPLC | Final purification of high-value compounds | Quantitative recovery |
Analytical Data
Challenges and Solutions
| Challenge | Solution | Impact |
|---|---|---|
| Incomplete acetylation | Excess acetic anhydride, prolonged reaction time | Ensures >95% conversion |
| Mono-acetylated byproducts | Use equimolar diamine and acetic anhydride | Minimizes side reactions |
| Stereomeric contamination | Chiral resolution of precursor | Maintains enantiopurity |
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Acetic anhydride + DMAP | High yield, mild conditions | Requires anhydrous conditions |
| Acetyl chloride + DIPEA | Rapid reaction, no catalyst | Generates HCl gas |
| Mixed anhydrides (TBTU) | High efficiency, scalable | Expensive reagents |
Industrial and Large-Scale Production
For industrial synthesis, continuous flow systems and automated reactors are employed to optimize yield and reduce costs. Key parameters include:
- Residence Time : 2–6 hours for complete acetylation.
- Temperature Control : Narrow ranges (e.g., 20–40°C) to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
Table 1: Key Structural Features of Selected Diacetamide Derivatives
Key Observations :
- Chlorophenyl vs. Methoxyphenyl : The target compound’s 4-chlorophenyl groups enhance lipophilicity and electron-withdrawing effects compared to the methoxy-substituted enantiomer .
- Sulfonamido vs. Acetamide : Sulfonamide groups in compound 12 may enhance hydrogen bonding and metabolic stability compared to acetamide derivatives .
Stereochemical Considerations
The (1S,2S) configuration of the target compound contrasts with the (1R,2R) enantiomer (), which could lead to divergent biological interactions. Enantiomer-specific activity is critical in drug design, as seen in chiral pharmaceuticals like thalidomide. While the evidence lacks direct data, methodologies for enantiomorph-polarity estimation (e.g., Rogers’s η parameter) highlight the importance of stereochemical analysis in crystallography .
Table 2: Cytotoxic Activity and Physicochemical Data
Key Findings :
- Cytotoxicity : The oxo-acetamide analog (compound 8) exhibits moderate cytotoxicity, likely due to hydrogen-bonding interactions with biological targets . The target compound’s chlorine substituents may enhance membrane permeability, but activity data is absent.
- Crystallography : Compound 8’s bond lengths (C=O: 1.21 Å, C-N: 1.34 Å) align with typical acetamide geometry, suggesting structural stability .
Biological Activity
N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent studies.
Chemical Structure and Synthesis
The compound is derived from (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine through acylation reactions with acetic anhydride. Its molecular formula is , and it features two 4-chlorophenyl groups attached to an ethane backbone with diacetamide functional groups at both ends. The synthesis pathway is crucial as it affects the compound's biological activity.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
Research indicates that this compound exhibits significant inhibitory activity against TNF-α. TNF-α is a pro-inflammatory cytokine involved in systemic inflammation and is implicated in various diseases such as rheumatoid arthritis and cancer. The compound's ability to inhibit TNF-α suggests potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
The mechanism by which this compound exerts its effects may involve interaction with specific receptors or enzymes associated with the inflammatory response. Studies have shown that compounds with similar structures often influence inflammatory mediators, thereby modulating immune responses. The binding affinity of this compound to TNF receptors remains a subject of ongoing research.
Study 1: Anti-inflammatory Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of this compound in vitro. The results demonstrated a dose-dependent reduction in TNF-α levels in cultured macrophages treated with the compound. This finding supports its potential use as an anti-inflammatory agent .
Study 2: Structural Analysis
A structural analysis conducted using X-ray crystallography revealed insights into the compound's three-dimensional arrangement. The study indicated that the spatial orientation of the chlorophenyl groups could influence its biological activity by affecting how the molecule interacts with biological targets .
Comparative Analysis
To better understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key features is presented below:
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | 112226-97-8 | TNF-α Inhibition | Diacetamide functional groups |
| (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride | 1448902-18-8 | Moderate Anti-inflammatory | Different alkyl chain length |
| N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide | 820231-52-5 | Unknown | Different stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
